7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine
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Overview
Description
7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the 3-(trifluoromethyl)benzyl group is introduced using a suitable benzyl halide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazoline ring, potentially leading to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Similar to gefitinib, used in cancer therapy targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness: 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other quinazoline derivatives .
Properties
IUPAC Name |
7-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-12-4-5-13-14(7-12)22-9-23-15(13)21-8-10-2-1-3-11(6-10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQSXPVMHGUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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